N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a pyrazole ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then coupled with the pyrazole ring through a series of condensation reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with receptor sites, modulating their function. These interactions lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-BENZODIAZOL-2-YL)BENZENESULFONAMIDE: Shares the benzimidazole moiety but differs in the substituent groups.
2-({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]DISULFANYL}METHYL)-1H-1,3-BENZODIAZOLE: Contains a similar benzimidazole structure with disulfanyl linkage.
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C19H16ClN5O |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16ClN5O/c1-25-17(12-6-2-3-7-13(12)20)10-16(24-25)19(26)21-11-18-22-14-8-4-5-9-15(14)23-18/h2-10H,11H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
IZVMRCKGZHPXSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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